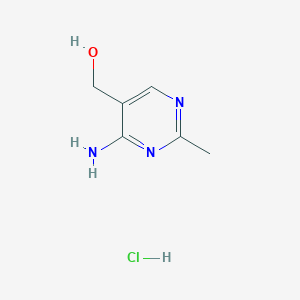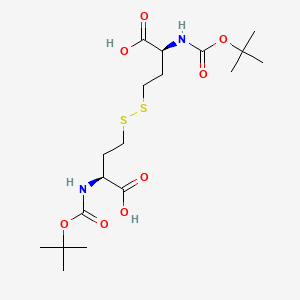
Di-Boc-L-homocystine
描述
Di-Boc-L-homocystine is a chemical compound used primarily in scientific research. It is a derivative of homocystine, which is an organosulfur compound formed by the oxidation of homocysteine. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amino groups from unwanted reactions .
准备方法
Di-Boc-L-homocystine is synthesized through a multi-step process involving the protection of homocystine with Boc groups. The synthetic route typically involves the following steps:
Protection of Homocystine: Homocystine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
化学反应分析
Di-Boc-L-homocystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The Boc protecting groups can be removed under acidic conditions to yield free amino groups.
Coupling Reactions: This compound can be used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptides
科学研究应用
Di-Boc-L-homocystine has several scientific research applications, including:
Protein-Protein Interactions: It is used to study protein-protein interactions by serving as a building block in the synthesis of peptides and proteins.
Enzyme-Ligand Interactions: It is used to investigate enzyme-ligand interactions by incorporating it into enzyme substrates.
Enzyme-Substrate Interactions: It is used to study enzyme-substrate interactions by serving as a substrate in enzymatic reactions.
Synthesis of Isomeric Analogs: It is used in the synthesis of isomeric analogs of S-ribosylhomocysteine analogs
作用机制
The mechanism of action of Di-Boc-L-homocystine involves its role as a protected form of homocystine. The Boc protecting groups prevent unwanted reactions at the amino groups, allowing for selective reactions at other functional groups. This makes it useful in peptide synthesis and other applications where selective protection of functional groups is required .
相似化合物的比较
Di-Boc-L-homocystine is unique due to the presence of Boc protecting groups, which provide selective protection of amino groups. Similar compounds include:
Di-Fmoc-L-homocystine: Similar to this compound but with fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
L-Homocystine: The unprotected form of homocystine, which lacks the Boc protecting groups.
N-Boc-L-homocysteine: A related compound with a single Boc protecting group
This compound stands out due to its dual Boc protection, making it particularly useful in applications requiring selective protection of amino groups.
属性
IUPAC Name |
(2S)-4-[[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQOESIPFURHKL-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


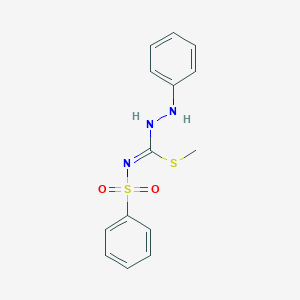
![1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B3097266.png)

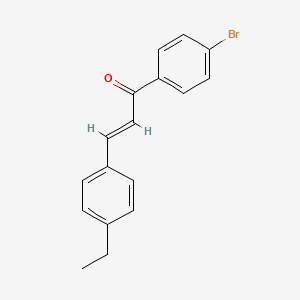
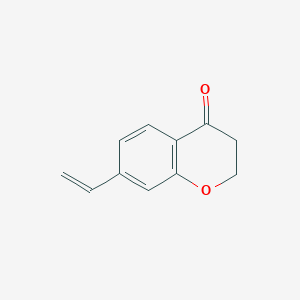
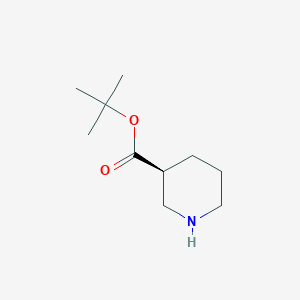
![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)
![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

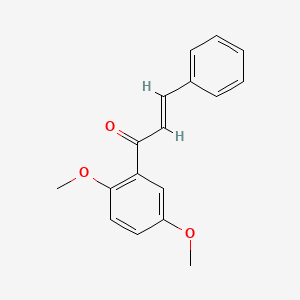
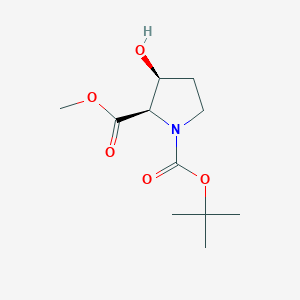
![(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine](/img/structure/B3097337.png)
